molecular formula C26H36O4S B13889015 6-(4-(4-(Hexylsulfonyl)styryl)phenoxy)hexan-1-ol

6-(4-(4-(Hexylsulfonyl)styryl)phenoxy)hexan-1-ol

Katalognummer: B13889015
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: UYOYSNTYURSXPS-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol is a complex organic compound with the molecular formula C26H36O4S and a molecular weight of 444.627 g/mol . This compound is characterized by its unique structure, which includes a hexylsulfonyl group, a phenyl group, and a hexanol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the hexylsulfonyl phenyl derivative, which is then subjected to a series of reactions to introduce the ethenyl and phenoxy groups. The final step involves the addition of the hexanol moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol involves its interaction with specific molecular targets and pathways. The hexylsulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The phenyl and ethenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C26H36O4S

Molekulargewicht

444.6 g/mol

IUPAC-Name

6-[4-[(E)-2-(4-hexylsulfonylphenyl)ethenyl]phenoxy]hexan-1-ol

InChI

InChI=1S/C26H36O4S/c1-2-3-4-9-22-31(28,29)26-18-14-24(15-19-26)11-10-23-12-16-25(17-13-23)30-21-8-6-5-7-20-27/h10-19,27H,2-9,20-22H2,1H3/b11-10+

InChI-Schlüssel

UYOYSNTYURSXPS-ZHACJKMWSA-N

Isomerische SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCCCCO

Kanonische SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.